An In-Depth Technical Guide to the Physical Properties of 1-Cyclopentylpiperidine-4-carboxylic Acid Hydrochloride
An In-Depth Technical Guide to the Physical Properties of 1-Cyclopentylpiperidine-4-carboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the core physical properties of 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride (CAS RN: 21035-54-1). In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical characteristics is paramount for predicting its behavior, optimizing formulations, and ensuring reproducible experimental outcomes. This document synthesizes available data, draws upon established analytical principles, and provides detailed experimental protocols to serve as a vital resource for scientists working with this and structurally related molecules. Due to the limited publicly available experimental data for this specific compound, this guide integrates predicted values with empirical data from closely related analogs to present a holistic and practical overview.
Introduction and Molecular Overview
1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride is a derivative of isonipecotic acid, featuring a cyclopentyl group attached to the piperidine nitrogen. This structural modification is a common strategy in medicinal chemistry to modulate the lipophilicity, receptor binding affinity, and pharmacokinetic profile of a parent compound. The hydrochloride salt form generally enhances aqueous solubility and stability, making it more amenable for formulation and biological testing.[1]
A precise understanding of its physical properties, such as melting point, solubility, and pKa, is critical for all stages of drug development, from initial synthesis and purification to formulation and in vivo studies. This guide will delve into these key parameters, providing both theoretical context and practical methodologies for their determination.
Molecular Structure:
Caption: Workflow for Capillary Melting Point Determination.
Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. As a hydrochloride salt of a carboxylic acid, 1-Cyclopentylpiperidine-4-carboxylic acid is expected to exhibit significantly higher aqueous solubility compared to its free acid form. This is because the ionic nature of the salt allows for favorable interactions with polar water molecules. The solubility in various organic solvents will be influenced by the polarity of the solvent and the overall lipophilicity of the molecule, which is increased by the cyclopentyl group.
This protocol describes the shake-flask method, a gold standard for determining equilibrium solubility.
Materials:
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1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride
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Selected solvents (e.g., water, ethanol, methanol, dichloromethane, acetone)
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Scintillation vials or other suitable sealed containers
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Orbital shaker with temperature control
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Analytical balance
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HPLC or UV-Vis spectrophotometer for quantification
Procedure:
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Sample Preparation: Add an excess amount of the compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
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Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
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Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
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Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot if necessary. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
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Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a validated analytical method (e.g., HPLC with a standard curve).
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Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Causality and Trustworthiness: Reaching equilibrium is paramount for accurate solubility determination. Visual confirmation of excess solid and a sufficiently long equilibration time are key to a self-validating system.
Dissociation Constant (pKa)
The pKa values of a molecule dictate its ionization state at a given pH. For 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride, there are two ionizable groups: the carboxylic acid and the protonated piperidine nitrogen. The carboxylic acid is expected to have a pKa in the range of typical carboxylic acids (predicted to be ~4.8), while the protonated piperidine nitrogen will have a pKa characteristic of a tertiary amine (predicted to be ~9.5 for the free base). These values are crucial for understanding the compound's behavior in physiological environments and for developing analytical methods such as HPLC.
Potentiometric titration is a precise method for determining the pKa of ionizable groups.
Instrumentation:
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pH meter with a calibrated electrode
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Burette
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Stir plate and stir bar
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Beaker
Procedure:
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Solution Preparation: Accurately weigh a known amount of 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride and dissolve it in a known volume of deionized water.
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Titration Setup: Place the beaker on the stir plate, add a stir bar, and immerse the calibrated pH electrode in the solution.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
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Data Collection: Record the pH of the solution after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve or by finding the pH at the half-equivalence points.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and identity of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information about the number and types of protons and their connectivity. Key expected signals include:
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A broad singlet for the carboxylic acid proton (downfield, typically >10 ppm).
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Multiplets for the protons on the cyclopentyl ring.
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Multiplets for the protons on the piperidine ring. The protons adjacent to the nitrogen will be shifted downfield.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. Expected chemical shifts include:
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A signal for the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm region).
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Signals for the carbons of the cyclopentyl ring.
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Signals for the carbons of the piperidine ring, with those adjacent to the nitrogen appearing further downfield.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups. For 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride, characteristic absorption bands are expected for:
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A very broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
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A strong C=O stretch from the carboxylic acid, around 1700-1730 cm⁻¹.
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N-H stretching from the protonated piperidine nitrogen, often appearing as a broad band in the 2400-3200 cm⁻¹ region, which may overlap with the O-H stretch.
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C-H stretching from the cyclopentyl and piperidine rings, typically around 2850-3000 cm⁻¹.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride. While a lack of extensive experimental data necessitates the use of predicted values and comparisons with analogous structures, the provided protocols offer robust and reliable methods for the empirical determination of these critical parameters. A thorough characterization of this compound's melting point, solubility, pKa, and spectroscopic features is fundamental for its successful application in research and drug development. It is the author's hope that this guide will serve as a valuable resource for scientists, enabling more informed experimental design and fostering a deeper understanding of this and related chemical entities.
